molecular formula C12H17NO B13193320 3-(3-Methoxyphenyl)-4-methylpyrrolidine

3-(3-Methoxyphenyl)-4-methylpyrrolidine

Cat. No.: B13193320
M. Wt: 191.27 g/mol
InChI Key: WIMSTCSGBOSZNT-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound features a methoxyphenyl group attached to the third carbon of the pyrrolidine ring and a methyl group attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-4-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with methylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound. The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or continuous flow synthesis. These methods allow for the efficient production of the compound in larger quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)-4-methylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-4-methylpyrrolidine: Similar structure with the methoxy group on the para position of the phenyl ring.

    3-(3-Methoxyphenyl)-4-ethylpyrrolidine: Similar structure with an ethyl group instead of a methyl group on the pyrrolidine ring.

    3-(3-Methoxyphenyl)-4-methylpiperidine: Similar structure with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.

Uniqueness

3-(3-Methoxyphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the methoxy group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C12H17NO/c1-9-7-13-8-12(9)10-4-3-5-11(6-10)14-2/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

WIMSTCSGBOSZNT-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1C2=CC(=CC=C2)OC

Origin of Product

United States

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